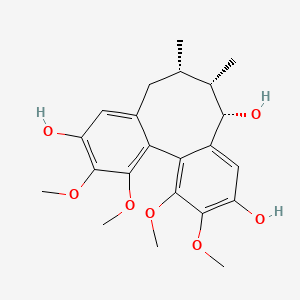
SchisandlignanD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchisandlignanD is a naturally occurring lignan compound found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SchisandlignanD typically involves the extraction of the compound from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. In laboratory settings, synthetic routes may involve the use of precursor molecules and specific catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: SchisandlignanD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: SchisandlignanD serves as a valuable compound for studying lignan biosynthesis and its chemical transformations.
Biology: It is used to investigate cellular mechanisms related to oxidative stress, inflammation, and apoptosis.
Medicine: this compound exhibits promising therapeutic effects in liver protection, cancer treatment, and neuroprotection.
Industry: The compound is utilized in the development of dietary supplements and herbal formulations aimed at promoting overall health and well-being.
Mechanism of Action
The mechanism of action of SchisandlignanD involves multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Hepatoprotective Action: this compound protects liver cells by preventing lipid peroxidation and enhancing detoxification processes.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the regulation of cell cycle-related proteins.
Comparison with Similar Compounds
SchisandlignanD is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.
Gomisin A: Exhibits anti-inflammatory and anticancer effects, but differs in its molecular targets and pathways.
Deoxyschisandrin: Shares hepatoprotective and neuroprotective activities, yet has distinct pharmacokinetic properties.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(8S,9S,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,8,14-triol |
InChI |
InChI=1S/C22H28O7/c1-10-7-12-8-14(23)19(26-3)21(28-5)16(12)17-13(18(25)11(10)2)9-15(24)20(27-4)22(17)29-6/h8-11,18,23-25H,7H2,1-6H3/t10-,11-,18-/m0/s1 |
InChI Key |
FQZMTUCBAKMGJM-FHGNATFXSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)O)OC)OC)OC)OC)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)O)OC)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















